molecular formula C13H16N2 B11901799 5-(Piperidin-2-yl)-1H-indole

5-(Piperidin-2-yl)-1H-indole

Cat. No.: B11901799
M. Wt: 200.28 g/mol
InChI Key: HAPNRTBFEOJKDK-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-2-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequently, the piperidine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use readily available starting materials and employ catalysts to enhance reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(Piperidin-2-yl)-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer and neurological disorders. Its structural features allow for the modulation of biological activity and the optimization of drug-like properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various pharmacological effects.

Comparison with Similar Compounds

    5-(Pyridin-2-yl)-1H-indole: Similar structure but with a pyridine ring instead of a piperidine ring.

    5-(Piperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    5-(Piperidin-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.

Uniqueness: 5-(Piperidin-2-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields.

Biological Activity

5-(Piperidin-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of indole and piperidine, resulting in unique chemical and biological properties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Indole Ring : A fused benzene and pyrrole structure, known for its role in various biological activities.
  • Piperidine Ring : A six-membered nitrogen-containing ring that enhances interaction with biological targets.

This structural combination allows this compound to exhibit diverse reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : It has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially inducing apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expression.
  • Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with various receptors, enhancing its binding affinity.

Antitumor Activity

This compound has shown promise as an anticancer agent. Studies have indicated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicate effective inhibition of cell growth, with lower values suggesting higher potency against these cell lines .

Anti-inflammatory Effects

The inhibition of COX enzymes suggests potential applications in treating inflammatory conditions. By reducing prostaglandin synthesis, this compound may alleviate symptoms associated with inflammation.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various derivatives of indole compounds, including this compound. The findings revealed significant activity against cancer cell lines, with modifications to the piperidine and indole structures enhancing biological efficacy. The study reported IC50 values ranging from 0.021 µM to 0.058 µM for modified derivatives against specific cell lines .

Study 2: Mechanistic Insights

Research investigating the mechanism of action highlighted that this compound engages in π-π stacking interactions with aromatic residues in proteins. This interaction is crucial for modulating enzyme activity and receptor function, leading to diverse pharmacological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-PhenylindoleIndole structure without piperidineLacks piperidine moiety
3-(Piperidin-4-yl)indoleSimilar piperidine substitutionDifferent phenyl group positioning
5-FluoroindoleFluorinated indole derivativeHalogen substitution affecting reactivity
3-(Dimethylamino)indoleDimethylamino group at the 3-positionAlters interaction with neurotransmitter receptors

This compound stands out due to its unique combination of indole and piperidine rings, which provides distinct chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-piperidin-2-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,12,14-15H,1-3,7H2

InChI Key

HAPNRTBFEOJKDK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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